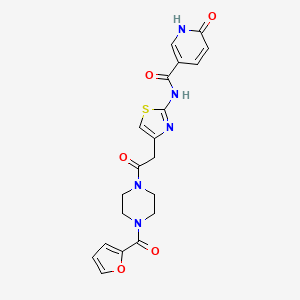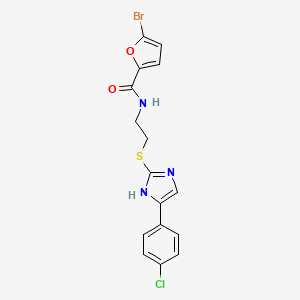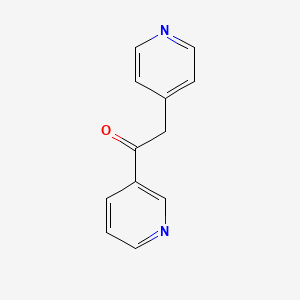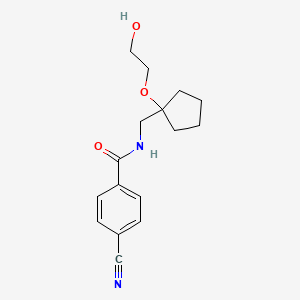![molecular formula C16H18N4O2S B2508225 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea CAS No. 2379984-29-7](/img/structure/B2508225.png)
3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a benzoxazole ring, a thiophene ring, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via a Mannich reaction, where formaldehyde and dimethylamine are reacted with the benzoxazole derivative.
Formation of Thiophene Ring: The thiophene ring is synthesized separately, often through the reaction of a dicarbonyl compound with elemental sulfur.
Coupling of Benzoxazole and Thiophene Rings: The benzoxazole and thiophene rings are coupled through a urea linkage, typically using a phosgene or carbodiimide reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a fluorescent probe due to its unique structural features.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly for targeting specific biological pathways.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole and thiophene rings can engage in π-π stacking interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(4-morpholinyl)benzoxazole share the benzoxazole core and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-acetylthiophene have the thiophene ring and are used in similar applications.
Urea Derivatives: Compounds like N,N’-dimethylurea share the urea moiety and are used in various chemical reactions.
Uniqueness
3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-20(2)10-14-13-8-11(5-6-15(13)22-19-14)18-16(21)17-9-12-4-3-7-23-12/h3-8H,9-10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWCBDHSFMWMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)


![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2508150.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2508151.png)

![2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2508158.png)
![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)
![methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate](/img/structure/B2508162.png)

![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2508165.png)
